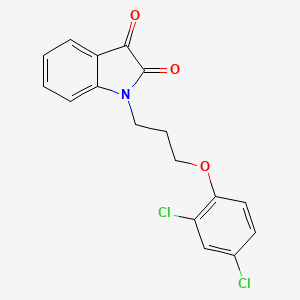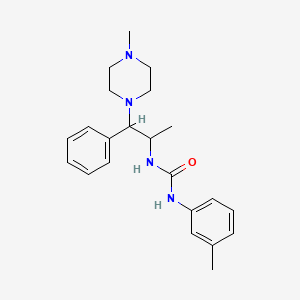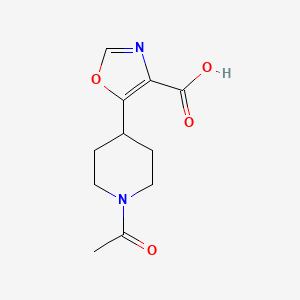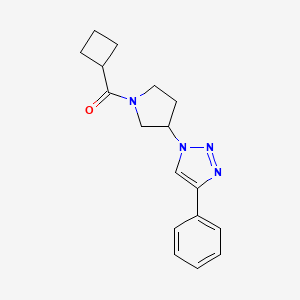
1-(3-(2,4-Dichlorophenoxy)propyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indoline-2,3-dione derivatives has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The synthesized compounds were then purified using a methodology as green as possible .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-(2,4-Dichlorophenoxy)propyl)indoline-2,3-dione are not available in the retrieved sources, indoline-2,3-dione derivatives have been synthesized using simple heating and relatively quick solventless reactions .科学的研究の応用
Pharmaceutical Applications
Indole derivatives: , such as 1-(3-(2,4-Dichlorophenoxy)propyl)indoline-2,3-dione, are known for their broad biological activities . They have been explored for various therapeutic uses due to their ability to bind with high affinity to multiple receptors . These compounds have shown potential in the development of treatments for diseases due to their antiviral , anti-inflammatory , anticancer , and antimicrobial properties .
Agricultural Chemistry
In agriculture, indole derivatives play a significant role as plant growth regulators . Compounds like Indole-3-acetic acid are crucial for plant development and are synthesized from tryptophan derivatives, which are structurally related to our compound of interest . Researchers are investigating the use of such indole-based compounds to enhance crop yield and stress resistance.
Material Science
N-isoindoline-1,3-dione: heterocycles, which share a similar core structure with our compound, are utilized in the synthesis of dyes , colorants , and polymer additives . Their unique chemical properties make them suitable for creating photochromic materials that change color in response to light, which has applications in smart windows and sunglasses.
Biochemistry
In biochemistry, the reactivity of indole derivatives allows for their use in enzyme inhibition studies . They can mimic the structure of natural substrates or bind to active sites, providing insights into enzyme mechanisms and pathways . This is particularly useful in the study of diseases at the molecular level and in drug discovery.
Environmental Science
Indole derivatives are also being studied for their environmental applications . Due to their biological activity, they could potentially be used to degrade pollutants or as bioindicators for environmental monitoring . Their interactions with various environmental factors are an area of active research.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as analytical reagents for the detection and quantification of various biological and chemical substances . Their reactivity and ability to form complexes with metals and other compounds make them valuable tools in the development of new analytical methods.
特性
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-11-6-7-15(13(19)10-11)23-9-3-8-20-14-5-2-1-4-12(14)16(21)17(20)22/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVRDNZGLUYMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1s,3s)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2793677.png)

![N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2793680.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)




![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)


